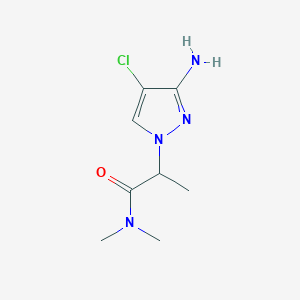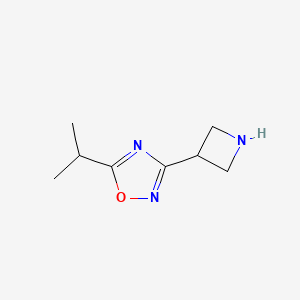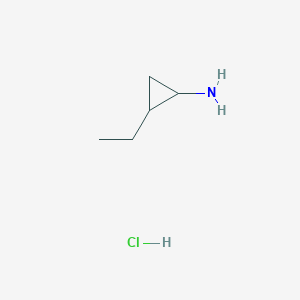
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chiral amino acid derivative containing a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the amino acid moiety: The triazole ring can be functionalized with an amino acid side chain through various coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: EDCI, HOBt, various nucleophiles.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amino acid moiety can interact with cellular pathways, modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole analogs: These compounds share the triazole ring structure and have similar chemical properties.
1,2,4-Triazole derivatives: These compounds have a different triazole ring arrangement but exhibit comparable biological activities
Uniqueness
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its chiral center and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-5(8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m1/s1 |
Clave InChI |
DNOIYYXXHYVJPT-SCSAIBSYSA-N |
SMILES isomérico |
CN1C=C(N=N1)[C@@H](CC(=O)O)N |
SMILES canónico |
CN1C=C(N=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)



amine](/img/structure/B13306591.png)




![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)

